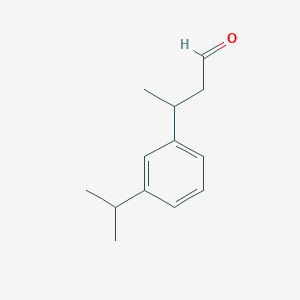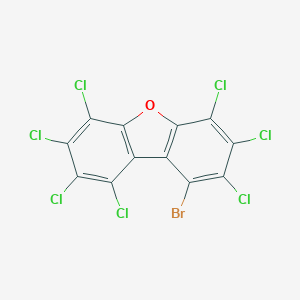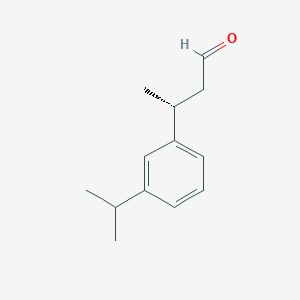
2-Desbutyl-2-isopentyl-5-methyl Itraconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desbutyl-2-isopentyl-5-methyl Itraconazole is a derivative of Itraconazole, a well-known antifungal agent. This compound is characterized by its molecular formula C37H42Cl2N8O4 and a molecular weight of 733.69 g/mol . It is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole involves multiple steps, starting from the parent compound Itraconazole. The process typically includes selective dealkylation and alkylation reactions to introduce the isopentyl and methyl groups at specific positions on the Itraconazole molecule .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than commercial applications. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Desbutyl-2-isopentyl-5-methyl Itraconazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Desbutyl-2-isopentyl-5-methyl Itraconazole has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Studied for its potential antifungal properties and mechanisms of action.
Industry: Utilized in the development of new antifungal agents and other pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Desbutyl-2-isopentyl-5-methyl Itraconazole is similar to that of Itraconazole. It inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Itraconazole: The parent compound, widely used as an antifungal agent.
Fluconazole: Another antifungal agent with a similar mechanism of action.
Ketoconazole: An older antifungal agent with a broader spectrum of activity.
Uniqueness
2-Desbutyl-2-isopentyl-5-methyl Itraconazole is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially enhanced antifungal activity compared to its parent compound .
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-methyl-2-(3-methylbutyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3/t33-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUGMJIMOBNQK-WNOXWKSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

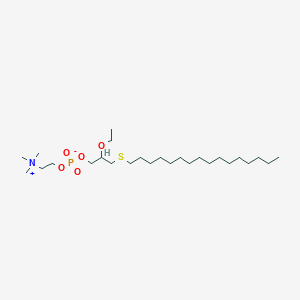
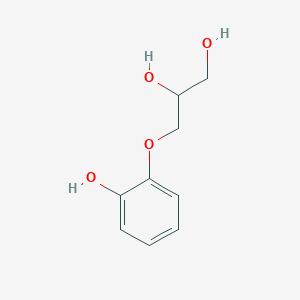
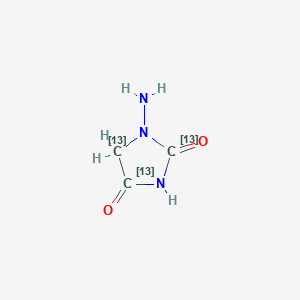


![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(NE)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B26827.png)

